

Decamethylcyclopentasiloxane (CAS 541-02-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Decamethylpentasiloxane

Cat. No.: B14308882

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For Researchers, Scientists, and Drug Development Professionals

Decamethylcyclopentasiloxane (D5), a cyclic volatile methylsiloxane (cVMS), is a synthetic organosilicon compound with the chemical formula $[(CH_3)_2SiO]_5$.^[1] It is a colorless and odorless liquid characterized by low viscosity and high volatility.^{[1][2]} D5 finds extensive use in a variety of industrial and consumer applications, including as an intermediate in the production of silicone polymers and as an ingredient in personal care products and cosmetics, where it functions as an emollient and solvent.^{[1][2]} This guide provides an in-depth overview of the physicochemical properties, analytical methodologies, toxicological profile, and biological interactions of D5, tailored for a scientific audience.

Physicochemical and Spectral Properties

The fundamental physicochemical and spectral properties of Decamethylcyclopentasiloxane are crucial for its handling, analysis, and understanding its environmental and biological fate.

Physicochemical Data

A summary of the key physicochemical properties of D5 is presented in the table below.

Property	Value	Reference
CAS Number	541-02-6	[1]
Molecular Formula	C ₁₀ H ₃₀ O ₅ Si ₅	[1][2]
Molecular Weight	370.77 g/mol	[1][2]
Appearance	Colorless liquid	[1]
Density	0.958 g/cm ³ at 25 °C	[1]
Melting Point	-38 °C	[2]
Boiling Point	210 °C	[1][2]
Vapor Pressure	0.2 mmHg at 20 °C	[2]
Water Solubility	1.7 x 10 ⁻² mg/L at 25 °C	[2]
Log Kow (Octanol-Water Partition Coefficient)	8.06	[2]
Flash Point	73 °C (closed cup)	[2]

Spectral Data Interpretation

The structural elucidation and quantification of D5 are heavily reliant on various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of D5 is characterized by a single, sharp singlet, as all 30 methyl protons are chemically equivalent due to the molecule's symmetry. This peak is typically observed at a chemical shift (δ) of approximately 0.1 ppm relative to tetramethylsilane (TMS).
 - ¹³C NMR: The carbon-13 NMR spectrum also displays a single resonance for the ten equivalent methyl carbons, appearing at a chemical shift of approximately 1.5 ppm.[3]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of D5 exhibits characteristic absorption bands that are indicative of its molecular structure.[4] Key

vibrational modes include:

- Si-O-Si asymmetric stretching: A strong, broad band is observed in the region of 1070-1080 cm^{-1} .^[4]
- CH₃ symmetric and asymmetric stretching: These vibrations appear in the 2900-3000 cm^{-1} region.
- Si-CH₃ rocking: A characteristic peak is found around 800 cm^{-1} .^[4]
- CH₃ deformation in Si-CH₃: A band is present at approximately 1260 cm^{-1} .^[5]
- Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the identification and quantification of D5. In electron ionization (EI) mode, D5 produces a characteristic fragmentation pattern. The molecular ion peak (M^+) at m/z 370 is often weak or absent. Prominent fragment ions include those resulting from the loss of methyl groups and cleavage of the siloxane ring. A characteristic fragment ion is observed at m/z 355, corresponding to the loss of a methyl group ($[M-15]^+$).^{[6][7]}

Analytical Methodologies

The accurate determination of D5 in various matrices, including environmental samples, biological tissues, and consumer products, is essential for exposure and risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely employed technique for the analysis of D5 due to its high sensitivity and selectivity.^{[6][7][8][9]}

- Sample Preparation:
 - To 1 mL of serum, add an internal standard (e.g., ¹³C-labeled D5).^[6]
 - Perform a liquid-liquid extraction with a non-polar solvent such as hexane or a solid-phase extraction (SPE) to isolate the D5.
 - The organic extract is then concentrated under a gentle stream of nitrogen.

- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
 - Injector: Splitless injection is often preferred for trace analysis.
 - Oven Temperature Program: A temperature gradient is employed to separate D5 from other matrix components. An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium is commonly used as the carrier gas.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of D5 (e.g., m/z 355, 281, 267) and the internal standard.^{[1][6]}
- Quantification:
 - A calibration curve is generated using standards of known D5 concentrations.
 - The concentration of D5 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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A generalized workflow for the quantification of D5 in biological samples using GC-MS.

Toxicological Profile

The toxicological properties of D5 have been extensively studied to assess its potential risks to human health and the environment.

Acute and Chronic Toxicity

D5 exhibits low acute toxicity. The oral LD50 in rats is greater than 5,000 mg/kg, and the dermal LD50 is also low.[4] It is not considered a skin or eye irritant, nor a skin sensitizer.[4]

Sub-chronic and chronic inhalation studies in rats have shown effects on the liver, including increased weight and hepatocellular hypertrophy.[4][10] These liver effects are considered an adaptive response, consistent with D5 acting as a weak "phenobarbital-like" inducer of metabolic enzymes.[10] A two-year inhalation study in rats also reported a slight increase in the incidence of uterine adenocarcinomas at the highest exposure concentration.[10] However, mechanistic studies suggest that this effect is species-specific and not relevant to humans.[4]

Reproductive and Developmental Toxicity

Comprehensive two-generation reproductive toxicity studies in rats exposed to D5 via inhalation did not show any adverse effects on fertility or reproductive performance.[11] No developmental toxicity was observed in appropriately conducted studies.[10]

A summary of a typical two-generation reproductive toxicity study design for D5 is as follows:

- **Animal Model:** Sprague-Dawley rats are commonly used.
- **Exposure:** Animals are exposed to D5 vapor via whole-body inhalation for several hours a day, typically for a period of at least 70 days prior to mating for the first (F0) generation.[11]
- **Dose Groups:** Multiple dose groups, including a control group exposed to filtered air, are used to establish a dose-response relationship.[11]
- **Mating and Gestation:** F0 animals are mated to produce the F1 generation. Exposure continues through gestation and lactation, with a brief interruption around parturition.[11]

- F1 Generation: The F1 offspring are also exposed to D5 for a similar duration before being mated to produce the F2 generation.
- Endpoints: A wide range of endpoints are evaluated in both the parental (F0 and F1) and offspring (F1 and F2) generations. These include clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and growth.[\[11\]](#) Histopathological examinations of reproductive organs are also performed.[\[11\]](#)

Biological Interactions and Signaling Pathways

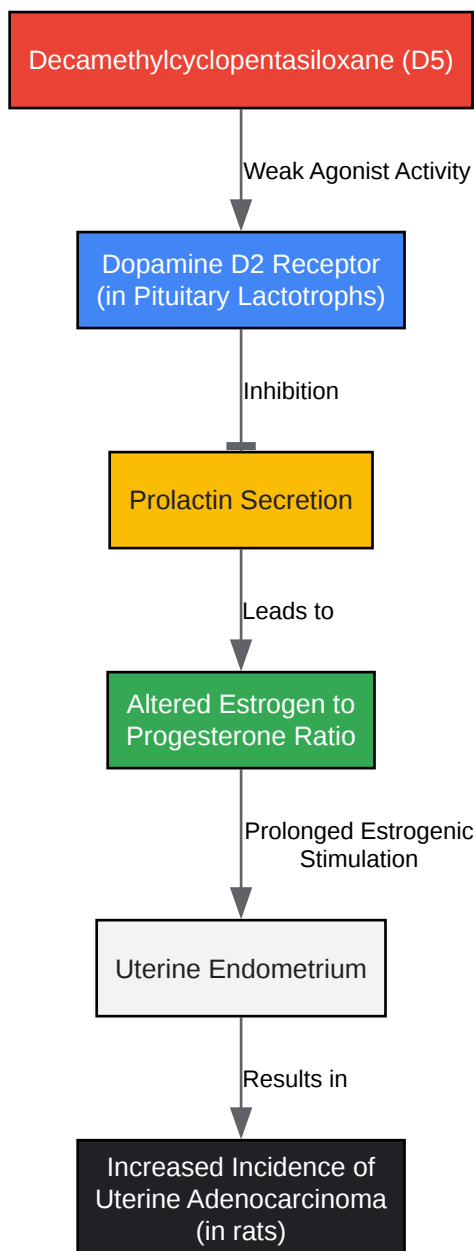
Mechanistic studies have indicated that D5 may interact with dopamine signaling pathways, which could explain some of the observed toxicological effects in animal studies.

Interaction with Dopamine Signaling

Research suggests that D5 can interfere with dopamine signal transduction, leading to an alteration in the pituitary's control of the estrous cycle in female rats.[\[10\]](#) This interaction is thought to be a potential mode of action for the observed increase in uterine tumors in long-term rat studies.[\[10\]](#) The proposed mechanism involves D5 acting as a weak dopamine agonist, which can suppress the secretion of prolactin from the pituitary gland.[\[2\]](#)

Prolactin is a hormone that plays a crucial role in regulating the estrous cycle. Reduced prolactin levels can lead to an imbalance in the levels of estrogen and progesterone, with a relative increase in estrogenic stimulation of the uterus.[\[2\]](#) This prolonged estrogenic effect, in a species-specific context, is hypothesized to contribute to the development of uterine tumors.

Proposed Mechanism of D5-Induced Uterine Effects in Rats



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